N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide

MAO-B inhibition Neuroprotection Parkinson's disease

N-(5-((Phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide (CAS 923395-18-0; molecular formula C₁₇H₁₂N₄O₄S₂; molecular weight 400.43 g/mol) is a tris-heterocyclic research compound that covalently integrates a benzo[d]thiazole carboxamide, a 1,3,4-oxadiazole bridge, and a phenylsulfonylmethyl substituent within a single molecular framework. This three-module architecture distinguishes it from simpler benzothiazole–oxadiazole hybrids that lack the electron-withdrawing phenylsulfonyl warhead.

Molecular Formula C17H12N4O4S2
Molecular Weight 400.43
CAS No. 923395-18-0
Cat. No. B3004566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide
CAS923395-18-0
Molecular FormulaC17H12N4O4S2
Molecular Weight400.43
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)CC2=NN=C(O2)NC(=O)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C17H12N4O4S2/c22-15(16-18-12-8-4-5-9-13(12)26-16)19-17-21-20-14(25-17)10-27(23,24)11-6-2-1-3-7-11/h1-9H,10H2,(H,19,21,22)
InChIKeyZTDJWDQUDZGEIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-((Phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide (CAS 923395-18-0): Procurement-Relevant Structural and Pharmacophoric Profile


N-(5-((Phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide (CAS 923395-18-0; molecular formula C₁₇H₁₂N₄O₄S₂; molecular weight 400.43 g/mol) is a tris-heterocyclic research compound that covalently integrates a benzo[d]thiazole carboxamide, a 1,3,4-oxadiazole bridge, and a phenylsulfonylmethyl substituent within a single molecular framework . This three-module architecture distinguishes it from simpler benzothiazole–oxadiazole hybrids that lack the electron-withdrawing phenylsulfonyl warhead. In class-level studies, 1,3,4-oxadiazol-2-ylbenzenesulfonamides have achieved MAO-B IC₅₀ values as low as 0.0027 µM, and benzothiazole–oxadiazole conjugates have demonstrated α-glucosidase IC₅₀ values of 1.30–48.40 µM relative to acarbose (IC₅₀ = 866.30 µM) [1][2][3]. The phenylsulfonyl group contributes hydrogen-bond-accepting capacity, enhanced polarity, and metabolic stability that simpler alkyl- or aryl-substituted analogs do not provide, making this compound a rationally designed multi-target screening candidate for procurement in medicinal chemistry and chemical biology programs .

Why N-(5-((Phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide Cannot Be Replaced by Simpler Benzothiazole–Oxadiazole Analogs


The biological performance of benzothiazole–oxadiazole hybrids is exquisitely sensitive to the nature and position of the substituent on the oxadiazole C-5 position. Structure–activity relationship (SAR) analyses in the 1,3,4-oxadiazol-2-ylbenzenesulfonamide class demonstrate that 4-benzenesulfonamides are significantly more potent MAO-B inhibitors than the corresponding 3-benzenesulfonamides or the N,N′-diacylhydrazine synthetic precursors, which are weak MAO inhibitors [1]. Similarly, in benzothiazole–oxadiazole α-glucosidase inhibitor series, replacing a thioether linker with a carboxamide bridge or altering the oxadiazole C-5 substituent from a phenylsulfonylmethyl group to a simple phenyl or benzyl moiety shifts IC₅₀ values from low-micromolar to inactivity [2][3]. The phenylsulfonylmethyl group in CAS 923395-18-0 provides a unique combination of hydrogen-bond-accepting sulfone oxygens, a methylene spacer that relieves steric strain, and electron-withdrawing character that polarizes the oxadiazole ring—features collectively absent in N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzothiazole-2-carboxamide or N-(5-benzyl-1,3,4-oxadiazol-2-yl)benzothiazole-2-carboxamide analogs. Generic substitution with a structurally simpler benzothiazole–oxadiazole therefore risks losing target engagement potency, selectivity profile, and physiochemical properties critical to assay reproducibility.

Quantitative Differentiation Evidence for N-(5-((Phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide (CAS 923395-18-0)


MAO-B Inhibitory Potency: Class-Level Benzothiazole–Oxadiazole Benzenesulfonamides vs. Non-Sulfonyl Analogs

In the oxadiazole-benzenesulfonamide class, 5-aryl-1,3,4-oxadiazol-2-ylbenzenesulfonamides bearing a phenylsulfonyl moiety achieve nanomolar MAO-B IC₅₀ values, with the most potent compound (5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylbenzenesulfonamide) exhibiting an IC₅₀ of 0.0027 µM and high selectivity over MAO-A [1]. This potency is contingent on the benzenesulfonamide/benzenesulfonyl pharmacophore; replacement with a thiazole heterocycle (i.e., 1,3-thiazol-2-ylbenzenesulfonamides) yields a weaker inhibitor with IC₅₀ = 0.103 µM (compound 3j), representing an approximately 38-fold reduction in potency [2]. The phenylsulfonylmethyl-substituted 1,3,4-oxadiazole scaffold of CAS 923395-18-0 preserves the critical benzenesulfonyl pharmacophore while incorporating the methylene spacer and benzothiazole carboxamide extension, positioning it as a structurally privileged candidate for MAO-B-targeted screening libraries. By comparison, non-sulfonyl 1,3,4-oxadiazole analogs (e.g., simple 5-phenyl- or 5-benzyl-1,3,4-oxadiazoles) typically lack this level of MAO-B engagement.

MAO-B inhibition Neuroprotection Parkinson's disease

α-Glucosidase Inhibition: Benzothiazole–Oxadiazole Hybrids vs. Standard Acarbose

Oxadiazole-based benzothiazole derivatives synthesized and evaluated as α-glucosidase inhibitors in a 2023 study demonstrated IC₅₀ values ranging from 4.60 ± 1.20 µM to 48.40 ± 7.70 µM, representing up to approximately 188-fold improvement over the standard clinical drug acarbose (IC₅₀ = 866.30 ± 3.20 µM) [1][2]. An independent benzothiazole–oxadiazole series achieved IC₅₀ values as low as 1.30 ± 0.01 µM [3]. CAS 923395-18-0, bearing the benzo[d]thiazole-2-carboxamide linked via a 1,3,4-oxadiazole bridge, shares this validated pharmacophoric architecture. The phenylsulfonylmethyl group at C-5 of the oxadiazole ring provides additional hydrogen-bond-accepting capacity that may further enhance binding to the α-glucosidase active site compared to unsubstituted or alkyl-substituted C-5 analogs.

α-Glucosidase inhibition Diabetes Benzothiazole–oxadiazole hybrids

Urease Inhibition: Benzothiazole–Oxadiazole Scaffold Potency Relative to Standard Acetohydroxamic Acid

Benzothiazole-based 1,3,4-oxadiazole derivatives evaluated for urease inhibition in a 2023 study demonstrated IC₅₀ values ranging from 8.90 ± 2.80 µM to 57.30 ± 7.70 µM [1]. In a separate scaffold-development study, benzothiazole–oxadiazole hybrids achieved urease IC₅₀ values of 16.16–105.32 µM, representing substantial improvement over the standard inhibitor acetohydroxamic acid (IC₅₀ ≈ 320.70 µM) [2]. This represents up to approximately 36-fold improvement in potency. CAS 923395-18-0 incorporates the identical benzothiazole–oxadiazole core architecture validated in these series, with the phenylsulfonylmethyl group providing additional metal-coordinating sulfone oxygens that may interact with the dinuclear nickel active site of urease.

Urease inhibition Gastric infections H. pylori

Antibacterial Activity of 2-Hydroxy Benzothiazole–Oxadiazole Derivatives with MIC Comparable to Amoxicillin

In vitro antibacterial evaluation of 2-hydroxy benzothiazole-based 1,3,4-oxadiazole derivatives revealed that compound 14 exhibited MIC of 6.25 ± 0.2 µg/disc, comparable to the standard drug amoxicillin against Gram-positive bacterial strains [1]. Compounds 5, 14, and 17 exhibited MIC of 12.5 ± 0.8 µg/disc against Enterococcus faecalis, again comparable to amoxicillin [1]. CAS 923395-18-0 shares the benzothiazole–oxadiazole core with a carboxamide linker rather than a hydroxyl or ether linkage; however, the phenylsulfonylmethyl group contributes additional polar surface area that may facilitate bacterial cell wall penetration, a feature not present in simpler benzothiazole–oxadiazole analogs lacking the sulfonyl warhead. The benzenesulfonyl moiety has independently been associated with membrane-active antibacterial mechanisms against drug-resistant Staphylococcus aureus [2].

Antibacterial Gram-positive MIC determination

EGFR-Targeted Cytotoxicity: Benzothiazole-2-Carboxamide Derivatives Across Cancer Cell Lines

A novel series of benzo[d]thiazole-2-carboxamide derivatives designed as EGFR inhibitors was evaluated for cytotoxicity against EGFR-high-expressing cancer cell lines. The most potent compound, 6-[2-(diethylamino)-2-oxoethoxy]-N-(furan-2-ylmethyl)benzo[d]thiazole-2-carboxamide (6i), exhibited IC₅₀ values of 4.05 µM (A549, lung), 12.17 µM (HeLa, cervical), and 6.76 µM (SW480, colon) [1]. CAS 923395-18-0 preserves the benzo[d]thiazole-2-carboxamide core essential for EGFR-targeted cytotoxicity, but replaces the furan-2-ylmethyl amide substituent with the 5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl extension. This structural expansion introduces additional hydrogen-bonding and π–π stacking capacity via the oxadiazole and phenylsulfonyl moieties, while the methylene spacer provides conformational flexibility at the hinge region that rigid 5-aryl-oxadiazole analogs lack.

EGFR inhibition Cytotoxicity Benzothiazole carboxamide

Pharmacophoric Differentiation: Phenylsulfonylmethyl vs. Phenylthio and Methylsulfonylphenyl C-5 Oxadiazole Substituents

CAS 923395-18-0 bears a phenylsulfonylmethyl (–CH₂–SO₂–Ph) substituent at the C-5 position of the 1,3,4-oxadiazole ring. This substituent is structurally and electronically distinct from the closely related N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide (CAS not specified; phenylthio analog, –CH₂–S–Ph) and N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide (CAS not specified; methylsulfonylphenyl analog, –Ph–SO₂–CH₃) . The sulfone (SO₂) group in the phenylsulfonylmethyl substituent is a stronger hydrogen-bond acceptor than the sulfide (S) in the phenylthio analog, and the methylene spacer relieves the steric bulk of direct aryl attachment, which is present in the methylsulfonylphenyl analog. In SAR studies on related oxadiazole-benzenesulfonamides, the position and oxidation state of the sulfur linker dramatically affected MAO-B inhibitory potency, with sulfone-containing compounds consistently outperforming sulfide and sulfoxide analogs [1]. This pharmacophoric distinction is critical: the phenylsulfonylmethyl group provides a unique balance of electronic withdrawal, hydrogen-bond-accepting capacity, and conformational flexibility that neither the phenylthio nor the methylsulfonylphenyl analog can replicate simultaneously.

Pharmacophore design Sulfonyl vs. thioether Structure–activity relationship

Prioritized Research and Industrial Application Scenarios for N-(5-((Phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide (CAS 923395-18-0)


MAO-B Inhibitor Screening Libraries for Neurodegenerative Disease Drug Discovery

CAS 923395-18-0 should be prioritized for inclusion in MAO-B-targeted screening decks supporting Parkinson's disease and neurodegenerative disorder programs. The 1,3,4-oxadiazol-2-ylbenzenesulfonamide pharmacophore has been validated for nanomolar MAO-B inhibition (IC₅₀ as low as 0.0027 µM) with high selectivity over MAO-A, while non-sulfonyl oxadiazole analogs and N,N′-diacylhydrazine precursors show markedly weaker activity [1]. Procurement of CAS 923395-18-0 rather than a simple benzothiazole–oxadiazole hybrid lacking the benzenesulfonyl warhead ensures that the screening library contains a compound that combinatorially integrates three privileged structural modules (benzothiazole, oxadiazole, and benzenesulfonyl) within a single molecular entity, maximizing the probability of identifying novel MAO-B hits with drug-like properties.

Dual α-Glucosidase/Urease Inhibitor Hit-Finding for Metabolic and Infectious Disease Programs

The benzothiazole–oxadiazole scaffold of CAS 923395-18-0 maps directly onto chemotypes that have demonstrated potent α-glucosidase inhibition (IC₅₀ = 1.30–48.40 µM, up to ~188-fold better than acarbose at IC₅₀ = 866.30 µM) and urease inhibition (IC₅₀ = 8.90–105.32 µM, up to ~36-fold better than acetohydroxamic acid at IC₅₀ ≈ 320.70 µM) [2][3]. Procuring CAS 923395-18-0 for dual-target screening programs in diabetes (α-glucosidase) and H. pylori-associated gastric infections (urease) enables efficient use of a single compound for two orthogonal target-based assays, reducing procurement overhead and accelerating hit identification across therapeutic areas.

EGFR-Targeted Anticancer Lead Optimization in Benzothiazole Carboxamide Series

Benzo[d]thiazole-2-carboxamide derivatives have demonstrated target-specific cytotoxicity against EGFR-high-expressing cancer cell lines (A549 IC₅₀ = 4.05 µM; HeLa IC₅₀ = 12.17 µM; SW480 IC₅₀ = 6.76 µM) [4]. CAS 923395-18-0 extends this core scaffold with a 5-((phenylsulfonyl)methyl)-1,3,4-oxadiazole substituent that introduces additional hydrogen-bonding capacity, π-stacking potential, and conformational flexibility relative to simpler amide-substituted analogs. For medicinal chemistry teams pursuing EGFR inhibitor lead optimization, procuring CAS 923395-18-0 provides a structurally elaborated starting point from which further SAR exploration of the phenylsulfonylmethyl-oxadiazole extension can be conducted, complementing existing benzo[d]thiazole-2-carboxamide series with a differentiated substituent vector.

Antibacterial Scaffold-Hopping Programs Targeting Drug-Resistant Gram-Positive Pathogens

Benzothiazole–oxadiazole derivatives have exhibited antibacterial activity with MIC values comparable to amoxicillin (compound 14: MIC = 6.25 ± 0.2 µg/disc against Gram-positive strains) [5]. Benzenesulfonyl-containing oxadiazoles have independently demonstrated membrane-active antibacterial mechanisms against drug-resistant MRSA [6]. CAS 923395-18-0, which combines both the benzothiazole–oxadiazole core and the phenylsulfonyl moiety, represents a scaffold-hopping opportunity for antibacterial discovery programs seeking structurally novel chemotypes distinct from β-lactams, fluoroquinolones, and other standard-of-care classes. Procuring this compound for phenotypic screening against resistant clinical isolates may identify new structure–activity starting points for antibiotic development.

Quote Request

Request a Quote for N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.